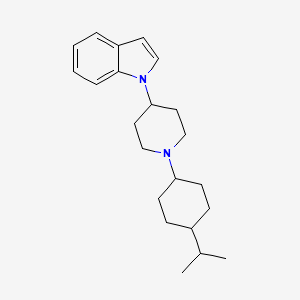

NOP agonist-2

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H32N2 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indole |

InChI |

InChI=1S/C22H32N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,11,16-18,20-21H,7-10,12-15H2,1-2H3 |

InChI Key |

RUVSOGDMGUPNJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)N2CCC(CC2)N3C=CC4=CC=CC=C43 |

Origin of Product |

United States |

Foundational & Exploratory

NOP Agonist Signaling Pathways and G Protein Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, is a G protein-coupled receptor (GPCR) critically involved in a myriad of physiological processes, including pain perception, mood regulation, and reward pathways. Unlike classical opioid receptors, NOP receptor agonists exhibit a unique pharmacological profile, notably producing potent analgesia without the associated addictive properties and severe side effects. This has positioned the NOP receptor as a promising therapeutic target for novel, non-addictive analgesics and treatments for substance use disorders. A thorough understanding of its signaling mechanisms is paramount for the rational design of selective and efficacious therapeutics. This technical guide provides an in-depth exploration of the NOP receptor's G protein coupling and downstream signaling cascades, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

NOP Receptor G Protein Coupling

Upon agonist binding, the NOP receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins. This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors.

The NOP receptor primarily couples to pertussis toxin (PTX)-sensitive G proteins of the Gαi/o family.[1] This coupling is responsible for the canonical signaling pathway involving the inhibition of adenylyl cyclase. However, evidence also points to NOP receptor coupling to PTX-insensitive G proteins, including Gαz, Gα14, and Gα16, highlighting the complexity and diversity of its signaling potential. The specific G protein subtype engaged can be influenced by the agonist, cell type, and receptor expression levels, leading to biased agonism and functionally selective responses.

The Gβγ subunits released upon G protein activation also play a crucial role in NOP receptor signaling, primarily through the modulation of ion channels.

Canonical Signaling Pathways

Inhibition of Adenylyl Cyclase and cAMP Reduction

A hallmark of NOP receptor activation is the Gαi/o-mediated inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic adenosine monophosphate (cAMP). This leads to a decrease in intracellular cAMP levels, a key second messenger involved in numerous cellular processes. The reduction in cAMP levels is a robust and widely used measure of NOP receptor agonist efficacy.

Modulation of Ion Channels

NOP receptor activation significantly impacts neuronal excitability through the modulation of various ion channels, a process largely mediated by the Gβγ subunits. This includes:

-

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal firing.

-

Inhibition of voltage-gated calcium channels (VGCCs): Specifically, N-type (CaV2.2), P/Q-type, and L-type calcium channels are inhibited, leading to a reduction in calcium influx and subsequent neurotransmitter release.

These actions on ion channels contribute significantly to the analgesic and neuromodulatory effects of NOP receptor agonists.

Non-Canonical Signaling Pathways: MAP Kinase Activation

Beyond the classical pathways, NOP receptor activation also engages mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial for regulating gene expression, cell growth, and differentiation. NOP receptor-dependent activation of all three major MAPK families has been demonstrated:

-

Extracellular signal-regulated kinase (ERK): N/OFQ has been shown to increase ERK1/2 phosphorylation in various cell lines. This pathway can be initiated through G protein-dependent mechanisms involving protein kinase C (PKC).

-

p38 MAPK: NOP receptor activation can lead to the phosphorylation of p38 MAPK, a pathway also implicated in the signaling of classical opioid receptors.

-

c-Jun N-terminal kinase (JNK): The NOP receptor can also stimulate the JNK pathway, which is often associated with cellular stress responses.

The engagement of these kinase cascades adds another layer of complexity to NOP receptor pharmacology and may contribute to its long-term effects.

Quantitative Analysis of NOP Agonist Activity

The pharmacological characterization of NOP receptor agonists relies on quantitative assays that measure their binding affinity and functional efficacy.

Table 1: Binding Affinities (Ki) of NOP Receptor Agonists

Binding affinity is typically determined through radioligand displacement assays, where the ability of a test compound to displace a radiolabeled ligand from the receptor is measured. The Ki value represents the equilibrium dissociation constant of the inhibitor.

| Compound | hNOP Ki (nM) | hMOR Ki (nM) | Selectivity (hMOR Ki / hNOP Ki) |

| AT-004 | 1.5 ± 0.3 | >10000 | >6667 |

| AT-090 | 0.8 ± 0.2 | >10000 | >12500 |

| AT-200 | 0.3 ± 0.1 | 1500 ± 300 | 5000 |

| AT-312 | 0.5 ± 0.1 | >10000 | >20000 |

| AT-390 | 0.4 ± 0.1 | >10000 | >25000 |

| AT-403 | 0.2 ± 0.05 | 8000 ± 1000 | 40000 |

| Data presented as mean ± S.D. from independent experiments. Data sourced from Kamakolanu et al., 2020; Ferrari et al., 2016; Zaveri et al., 2004, 2018b; Arcuri et al., 2018 as cited in. |

Table 2: Functional Activity (EC50 and Emax) of NOP Agonists in [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that directly measures G protein activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist. The EC50 value represents the concentration of agonist that produces 50% of the maximal response, while Emax represents the maximal efficacy relative to a standard full agonist (e.g., N/OFQ).

| Compound | NOP EC50 (nM) | NOP Emax (% of N/OFQ) |

| N/OFQ | 2.5 ± 0.5 | 100 |

| AT-312 | 1.8 ± 0.4 | 102 ± 5 |

| AT-390 | 3.2 ± 0.8 | 98 ± 7 |

| AT-403 | 1.5 ± 0.3 | 105 ± 6 |

| AT-200 | 4.5 ± 1.1 | 45 ± 4 |

| AT-004 | 8.9 ± 2.2 | 32 ± 3 |

| AT-090 | 12.1 ± 3.0 | 25 ± 2 |

| Data presented as mean ± S.D. from independent experiments. Data sourced from. |

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay

This protocol outlines the measurement of agonist-stimulated G protein activation in membranes from cells expressing the NOP receptor.

Materials:

-

Cell membranes expressing the NOP receptor

-

Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

GDP

-

Test agonists and reference agonist (e.g., N/OFQ)

-

Unlabeled GTPγS (for non-specific binding)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the NOP receptor via homogenization and differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following components in order to a final volume of 1.0 mL:

-

Assay buffer

-

GDP (final concentration 10 µM)

-

Test compound at various concentrations or vehicle control.

-

Membrane suspension (typically 2 mg/ml protein).

-

-

Pre-incubation: Pre-incubate the plate at 25-30°C for 15-60 minutes.

-

Reaction Initiation: Add [³⁵S]GTPγS to each well to a final concentration of 50-100 pM to start the reaction.

-

Incubation: Incubate the plate at 25-30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.

-

Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all values. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

cAMP Inhibition Assay

This protocol describes the measurement of the inhibition of adenylyl cyclase activity following NOP receptor activation in whole cells.

Materials:

-

HEK293 or CHO cells stably expressing the NOP receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Test compounds and reference agonist.

-

Forskolin.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well plates.

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Plating: Seed cells in 384-well plates and incubate overnight to allow for attachment.

-

Compound Addition:

-

Replace the culture medium with assay buffer.

-

Add test compounds at various concentrations.

-

Add a known NOP agonist as a positive control and assay buffer as a vehicle control.

-

-

Incubation: Incubate for 30 minutes at 37°C.

-

Stimulation: Add forskolin to all wells (except basal control) to a final concentration that stimulates a sub-maximal cAMP response (typically 1-10 µM, to be pre-determined).

-

Incubation: Incubate for an additional 30 minutes at 37°C.

-

Detection:

-

Lyse the cells.

-

Add the cAMP detection reagents according to the manufacturer's protocol.

-

Incubate as required by the kit (e.g., 60 minutes at room temperature).

-

-

Data Acquisition: Read the plate on a compatible plate reader.

-

Data Analysis: Normalize the data to the forskolin-only control (100% cAMP production) and a maximal agonist control (representing maximal inhibition). Generate concentration-response curves to determine IC50 values.

Conclusion

The NOP receptor's intricate signaling network, involving coupling to multiple G protein subtypes and activation of both canonical and non-canonical downstream pathways, underscores its complexity and therapeutic potential. The ability of NOP receptor agonists to modulate neuronal activity and cellular processes through diverse mechanisms provides a foundation for the development of novel therapeutics with improved safety profiles. The quantitative methods and detailed protocols provided in this guide serve as a resource for researchers dedicated to unraveling the subtleties of NOP receptor pharmacology and advancing the development of next-generation therapeutics targeting this important receptor system.

References

Structure-activity relationship of non-peptide NOP agonists

An In-depth Technical Guide on the Structure-Activity Relationship of Non-Peptide NOP Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR), is the fourth member of the opioid receptor family.[1][2] While it shares significant sequence homology with classical opioid receptors (mu, delta, and kappa), its pharmacology is distinct.[3] Its endogenous ligand, the heptadecapeptide N/OFQ, does not bind to classical opioid receptors, and likewise, opioid ligands generally show no affinity for the NOP receptor.[1][4] The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems and is implicated in a broad range of physiological and pathological processes, including pain modulation, anxiety, depression, drug abuse, and more.

Activation of the NOP receptor can produce complex, context-dependent effects on pain. Supraspinal activation can be pronociceptive, while spinal and peripheral activation often results in potent analgesia, comparable to morphine in non-human primates. This has sparked significant interest in developing NOP agonists as novel analgesics. Furthermore, NOP agonists have shown promise as anxiolytics, antitussives, and treatments for substance abuse, potentially offering therapeutic benefits without the adverse effects associated with classical opioids, such as respiratory depression and abuse liability.

While peptide-based agonists have been instrumental in early research, their therapeutic potential is often limited by poor pharmacokinetic properties. This has driven the discovery and development of non-peptide, small-molecule NOP agonists. This guide provides a detailed overview of the structure-activity relationships (SAR) of major non-peptide NOP agonist scaffolds, details key experimental protocols for their evaluation, and illustrates the underlying signaling pathways.

NOP Receptor Signaling Pathways

Upon agonist binding, the NOP receptor initiates a cascade of intracellular signaling events. Like other opioid receptors, it primarily couples to pertussis toxin (PTX)-sensitive Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The dissociation of the Gβγ subunits from Gα further mediates signaling by modulating ion channel activity, specifically inhibiting voltage-gated Ca2+ channels and activating inwardly rectifying K+ channels. This collective action leads to neuronal hyperpolarization and reduced neurotransmitter release.

Beyond the canonical Gαi/o pathway, the NOP receptor can also couple to PTX-insensitive G proteins like Gαz and Gα16. It also activates various mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK, as well as phospholipase C (PLC) and phospholipase A2 (PLA2).

Furthermore, agonist binding triggers receptor phosphorylation by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. This leads to receptor desensitization, internalization, and initiation of G protein-independent signaling. The potential for biased agonism—where a ligand preferentially activates either the G protein or β-arrestin pathway—is an area of active investigation, offering a strategy to develop drugs with more selective therapeutic effects and fewer side effects.

Structure-Activity Relationship of Core Scaffolds

Several distinct chemical scaffolds have been identified as potent non-peptide NOP agonists. The SAR for these classes is discussed below.

Spiro-piperidines (Triazaspirodecanones)

The spiropiperidine scaffold, exemplified by the potent full agonist Ro 64-6198, is one of the most extensively studied classes. These compounds generally consist of a central 1,3,8-triazaspiro[4.5]decan-4-one core, a lipophilic group, and an aromatic moiety.

-

Core Structure: The triazaspirodecanone core is crucial for activity.

-

Lipophilic Moiety (at N8): The basic piperidine nitrogen (N8) is typically substituted with a bulky, lipophilic group. For Ro 64-6198, this is a hexahydrophenalenyl group. The stereochemistry of this group is critical for high affinity and potency.

-

Aromatic Moiety (at N1): A phenyl group at the N1 position is common. Substitutions on this ring can modulate affinity and functional activity.

| Compound | Lipophilic Group (N8) | N1-Substituent | Ki (nM) hNOP | EC50 (nM) [³⁵S]GTPγS | Efficacy (%) | Reference |

| Ro 64-6198 | (1S,3aS)-Hexahydrophenalen-1-yl | Phenyl | 0.26 | 13 | 100 | |

| SCH-221510 | Cycloheptyl-methyl | 3-Fluorophenyl | 0.8 | 21 | 100 |

SAR Summary for Spiro-piperidines:

-

A large, conformationally restricted lipophilic substituent on the piperidine nitrogen (N8) is essential for high-affinity binding.

-

The (1S,3aS) stereochemistry of the hexahydrophenalenyl group in Ro 64-6198 is optimal.

-

The N1-phenyl group contributes to affinity, and its substitution pattern can fine-tune pharmacological properties.

Piperidines

Simpler piperidine-based structures have also been developed as NOP agonists. A notable series consists of 3-phenoxypropyl piperidine analogues.

-

Core Structure: A central piperidine ring.

-

N-Substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of activity.

-

Side Chain: A 3-phenoxypropyl chain attached to the piperidine ring is a common feature. Modifications to the phenoxy ring influence potency and selectivity.

| Compound | Piperidine Substituent(s) | Phenoxy Substituent | Ki (nM) hNOP | EC50 (nM) [³⁵S]GTPγS | Efficacy (%) | Reference |

| Example 1 | 4-benzyl | 2-Methyl | 1.2 | 15 | 95 | |

| Example 2 | 4-benzyl | 3-Fluoro | 3.5 | 40 | 88 | |

| Example 3 | 4-benzyl | Unsubstituted | 15 | 110 | 90 |

SAR Summary for Piperidines:

-

A 4-benzyl substituent on the piperidine ring is generally favorable for high affinity.

-

Substitution on the phenoxy ring significantly impacts potency. Small electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., fluoro) at the ortho or meta positions can enhance activity compared to the unsubstituted analogue.

Morphinans and Dihydronoroxymorphinones

While classical opioid ligands do not typically bind to the NOP receptor, modifications to the morphinan scaffold have yielded compounds with significant NOP affinity and agonist activity, often resulting in mixed NOP/opioid receptor profiles.

-

Core Structure: A rigid morphinan skeleton.

-

N-Substituent: The substituent on the nitrogen at position 17 (e.g., cyclopropylmethyl) is critical for opioid receptor interaction and can be tolerated by the NOP receptor.

-

C14-Substituent: The introduction of bulky acyl groups at the 14β-position is a key modification that confers NOP receptor affinity and efficacy.

| Compound | 14β-Substituent | Ki (nM) hNOP | Ki (nM) hMOP | NOP Efficacy (%) | MOP Efficacy (%) | Reference |

| 1a | Phenylacetyl | 11.2 | 0.16 | 63 | 47 | |

| 1b | 3-Chlorophenylacetyl | 12.0 | 0.17 | 64 | 44 | |

| 1d | 2-Naphthylacetyl | 2.5 | 0.14 | 74 | 42 |

SAR Summary for Morphinans:

-

The N-cyclopropylmethyl group is retained for opioid activity.

-

Introduction of a 14β-phenylacetyl group or related aromatic acyl groups introduces potent NOP partial agonism while maintaining high MOP affinity.

-

Increasing the size of the aromatic system in the 14β-substituent (e.g., phenyl to naphthyl) can enhance NOP affinity. These compounds represent an important class of bifunctional agonists with potential as safer analgesics.

Experimental Protocols

The characterization of non-peptide NOP agonists involves a tiered approach, from initial binding assessment to functional and in vivo evaluation.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.

-

Methodology:

-

Preparation: Cell membranes are prepared from cells stably expressing the human NOP receptor (e.g., CHO or HEK293 cells).

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled NOP ligand (e.g., [³H]N/OFQ) and varying concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Analysis: Competition binding curves are generated, from which the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

-

Objective: To measure G protein activation as a direct functional consequence of receptor agonism, determining potency (EC50) and efficacy (Emax).

-

Methodology:

-

Preparation: As in the binding assay, membranes from NOP-expressing cells are used.

-

Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist.

-

Reaction: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation & Detection: The reaction is terminated by filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Analysis: Concentration-response curves are plotted to determine the EC50 and Emax relative to a standard full agonist (e.g., N/OFQ).

-

cAMP Accumulation Assay

-

Objective: To measure the functional consequence of Gαi/o activation, i.e., the inhibition of adenylyl cyclase.

-

Methodology:

-

Cell Culture: Whole cells expressing the NOP receptor are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels.

-

Incubation: Cells are co-incubated with forskolin and varying concentrations of the NOP agonist.

-

Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF, ELISA, or AlphaScreen.

-

Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified, yielding an IC50 value.

-

β-Arrestin Recruitment Assay

-

Objective: To quantify the recruitment of β-arrestin to the activated NOP receptor, a key step in desensitization and a measure of an alternative signaling pathway.

-

Methodology:

-

Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is a common method. The NOP receptor is fused to a BRET donor (e.g., Renilla Luciferase), and β-arrestin is fused to a BRET acceptor (e.g., YFP).

-

Cell Culture: Cells are co-transfected to express both fusion proteins.

-

Measurement: Upon addition of the luciferase substrate (e.g., coelenterazine), agonist-induced recruitment of β-arrestin-YFP to the NOP-luciferase brings the donor and acceptor into proximity, generating a BRET signal.

-

Analysis: The BRET signal is measured in response to varying agonist concentrations to generate concentration-response curves for determining EC50 and Emax. Comparing these parameters to those from G protein assays allows for the calculation of a "bias factor."

-

Conclusion

The development of non-peptide NOP agonists has revealed several promising chemical scaffolds, each with a distinct structure-activity relationship. Spiro-piperidines like Ro 64-6198 demonstrate that high affinity and full agonism can be achieved through specific stereochemical and lipophilic features. Simpler piperidines and complex morphinans highlight the diverse structural possibilities for NOP receptor activation. The emergence of bifunctional NOP/MOP agonists, derived from morphinan scaffolds, represents a particularly exciting therapeutic strategy, potentially offering potent analgesia with a significantly improved safety profile over traditional opioids. A thorough understanding of the SAR within these core structures, guided by a robust suite of in vitro and in vivo assays, is critical for the rational design of next-generation therapeutics targeting the N/OFQ-NOP system for pain, anxiety, and other CNS disorders.

References

- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Ro 64-6198, a Selective NOP Receptor Agonist

Introduction

Ro 64-6198 is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] As a systemically active compound with high brain penetration, Ro 64-6198 has become an invaluable pharmacological tool for elucidating the physiological roles of the NOP receptor system.[1][2] Preclinical studies have demonstrated its potential therapeutic applications in a range of conditions, including anxiety, pain, and substance-related disorders.[1] This technical guide provides a comprehensive overview of the pharmacology of Ro 64-6198, detailing its binding characteristics, functional activity, signaling pathways, and key experimental protocols for its characterization.

Core Pharmacology

Ro 64-6198 is chemically identified as (1S,3aS)-8-(2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. Its molecular formula is C₂₆H₃₁N₃O, with a molecular weight of 401.54 g/mol .

Binding Affinity and Selectivity

Ro 64-6198 exhibits sub-nanomolar affinity for the human NOP receptor and displays high selectivity over classical opioid receptors (μ, δ, and κ). This selectivity is a critical feature, enabling the specific investigation of NOP receptor function. The compound has been shown to be at least 100 times more selective for the NOP receptor.

Table 1: Receptor Binding Affinity of Ro 64-6198

| Receptor | Species | Preparation | Radioligand | Kᵢ (nM) | pKᵢ | Reference |

| NOP (ORL1) | Human | Recombinant | [³H]OFQ | 0.39 ± 0.05 | 9.41 ± 0.06 | |

| μ (MOP) | Human | Recombinant | [³H]DAMGO | 52.4 ± 5.5 | 7.33 ± 0.09 | |

| κ (KOP) | Human | Recombinant | - | 106 ± 9 | 7.05 ± 0.07 | |

| δ (DOP) | Human | Recombinant | - | 1400 ± 100 | 5.86 ± 0.04 |

Data are presented as mean ± SEM.

Ro 64-6198 has also been screened against a panel of other receptors and ion channels, showing no significant affinity at concentrations up to 1 μM for 44 other sites, though it displayed micromolar affinity for the delta opioid, histamine H2, σ, and dopamine D2 receptors, as well as sodium-site 2 channels.

Functional Activity

The functional activity of Ro 64-6198 has been characterized in a variety of in vitro assays, where it generally behaves as a full agonist, though its activity can range from partial to full depending on the specific assay and cell system.

Table 2: In Vitro Functional Activity of Ro 64-6198

| Assay | Cell Line | Parameter | EC₅₀ (nM) | pEC₅₀ | Eₘₐₓ (% of N/OFQ) | Reference |

| [³⁵S]GTPγS Binding | CHO (human NOP) | Stimulation | 21 - 38.9 | 7.41 | Full agonist | |

| cAMP Inhibition | CHO (human NOP) | Inhibition | 0.26 ± 0.08 - 25.6 | 9.49 | ~80-90% | |

| β-arrestin2 Recruitment | - | Recruitment | 1200 | - | Full agonist | |

| β-arrestin3 Recruitment | - | Recruitment | 912 | - | Full agonist |

Data are presented as mean ± SEM where available.

Signaling Pathways

Activation of the NOP receptor by Ro 64-6198 initiates a cascade of intracellular signaling events. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.

G-Protein Signaling

Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The dissociated Gβγ subunits can modulate the activity of various ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels.

β-Arrestin Recruitment and Receptor Desensitization

Ro 64-6198 has been shown to recruit both β-arrestin2 and β-arrestin3 to the NOP receptor. This recruitment is a key step in receptor desensitization and internalization, which can lead to a functional desensitization of the receptor, a loss of binding sites, and an apparent decrease in binding affinity upon prolonged exposure to the agonist. The desensitization induced by Ro 64-6198 is reportedly not reversed by acidic washes.

In Vivo Pharmacology

In animal models, Ro 64-6198 has demonstrated a range of pharmacological effects, most notably anxiolytic-like properties. These effects are observed at doses that do not significantly impair motor coordination.

Table 3: In Vivo Effects of Ro 64-6198

| Animal Model | Species | Dose Range (mg/kg, i.p.) | Observed Effect | Reference |

| Marble Burying Test | Mouse | 1 | Decreased number of marbles buried (anxiolytic) | |

| Elevated Plus Maze | Rat | 0.32 - 3 | Increased open arm entries and time (anxiolytic) | |

| Open Field Test | Rat | 0.32 - 3 | Attenuated inhibition of exploration (anxiolytic) | |

| Geller-Seifter Conflict Test | Rat | 0.3 - 3.2 | Increased punished responding (anxiolytic) | |

| Fear-Potentiated Startle | Rat | - | Decreased fear-potentiated responses (anxiolytic) | |

| Alcohol Self-Administration | Rat | - | Reduced alcohol self-administration | |

| Hot Plate Test | Mouse | 3 | Increased latency of hindpaw withdrawal (analgesic) | |

| Rotarod Test | Mouse | ≥ 1 | Decreased motor coordination |

It is important to note that at higher doses (starting at 10 mg/kg i.p. in rats), Ro 64-6198 can induce an atypical behavioral syndrome including ataxia and spontaneous jerks.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human NOP receptor (e.g., CHO cells) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.

-

Incubation: Membranes (8-15 µg of protein) are incubated with [³⁵S]GTPγS (typically 50 pM), GDP (e.g., 10 µM), and varying concentrations of Ro 64-6198. The incubation is carried out in a buffer containing 20 mM HEPES, 10 mM MgCl₂, and 100 mM NaCl, pH 7.4, for 60 minutes at 25°C.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

cAMP Accumulation Assay

This assay measures the ability of an agonist to inhibit the forskolin-stimulated accumulation of cAMP.

Methodology:

-

Cell Plating: Cells expressing the NOP receptor (e.g., 20,000 cells/well) are plated in 96-well plates.

-

Incubation: Cells are incubated in a Krebs-Ringer/Hepes-buffered solution in the presence of a phosphodiesterase inhibitor (e.g., 100 µM rolipram) and an adenylyl cyclase activator (e.g., 1 µM forskolin) with increasing concentrations of Ro 64-6198 for 15 minutes at 37°C.

-

Lysis: The reaction is stopped by the addition of ice-cold ethanol, and the cells are lysed.

-

Quantification: The amount of cAMP in the cell lysate is determined using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

Conclusion

Ro 64-6198 is a well-characterized, potent, and selective NOP receptor agonist that has been instrumental in advancing our understanding of the N/OFQ system. Its high affinity for the NOP receptor, coupled with its selectivity over other opioid receptors, makes it an excellent research tool. The compound's demonstrated anxiolytic and other in vivo effects underscore the therapeutic potential of targeting the NOP receptor. This guide provides a foundational overview of the key pharmacological properties of Ro 64-6198, which should serve as a valuable resource for researchers in pharmacology and drug development. However, its poor oral bioavailability may limit its clinical development.

References

- 1. The Pharmacology of Ro 64‐6198, a Systemically Active, Nonpeptide NOP Receptor (Opiate Receptor‐Like 1, ORL‐1) Agonist with Diverse Preclinical Therapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacology of Ro 64-6198, a systemically active, nonpeptide NOP receptor (opiate receptor-like 1, ORL-1) agonist with diverse preclinical therapeutic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Bifunctional NOP/MOP Agonists: A Technical Guide to AT-121

For Researchers, Scientists, and Drug Development Professionals

Abstract

The opioid crisis has underscored the urgent need for potent analgesics devoid of the severe side effects that plague current opioid therapies, such as respiratory depression, abuse potential, and physical dependence. A promising strategy has emerged in the development of bifunctional agonists that target both the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor. This technical guide provides an in-depth overview of the discovery and development of one such pioneering compound, AT-121. We will explore its mechanism of action, present key preclinical data, detail the experimental protocols used in its evaluation, and visualize the complex signaling pathways involved.

Introduction: The Rationale for Bifunctional NOP/MOP Agonism

MOP receptor agonists, like morphine and fentanyl, are the gold standard for treating severe pain.[1] However, their clinical utility is limited by a narrow therapeutic window and a high risk of adverse effects.[1][2] The MOP receptor's signaling cascade is complex, with the desired analgesia primarily mediated through G-protein signaling, while debilitating side effects are linked to the β-arrestin pathway.[3]

The NOP receptor, a more recently discovered member of the opioid receptor family, presents a unique opportunity to modulate MOP receptor activity.[4] Activation of the NOP receptor can produce analgesia in its own right and, crucially, has been shown to counteract many of the undesirable effects of MOP agonism. This has led to the hypothesis that a single molecule capable of acting as an agonist at both NOP and MOP receptors could achieve a safer and more effective analgesic profile.

AT-121 was developed through a rational, structure-guided drug design and optimization process, starting from a NOP receptor-selective chemical scaffold. The goal was to create a bifunctional ligand with a specific balance of partial agonist activity at both receptors.

AT-121: A Profile of a Leading Bifunctional Agonist

AT-121 is a potent bifunctional NOP/MOP receptor agonist that has demonstrated a remarkable preclinical profile. In non-human primates, it produces robust, morphine-like analgesia but without the hallmark side effects of traditional opioids. Studies have shown it to be approximately 100 times more potent than morphine in producing pain relief.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for AT-121.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of AT-121

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % stimulation vs. full agonist) |

| NOP | 3.67 | 35 | Partial Agonist |

| MOP | 16.49 | 20 | Partial Agonist |

| KOP | >100 | - | - |

| DOP | >100 | - | - |

Table 2: In Vivo Antinociceptive Potency of AT-121 in Non-Human Primates

| Compound | Antinociceptive ED50 (mg/kg, s.c.) | Relative Potency to Morphine |

| AT-121 | ~0.01 | ~100x |

| Morphine | ~1.0 | 1x |

Signaling Pathways of NOP/MOP Co-activation

The unique pharmacological profile of AT-121 stems from the integration of the NOP and MOP receptor signaling pathways.

MOP Receptor Signaling

Activation of the MOP receptor by an agonist like morphine initiates two primary signaling cascades:

-

G-protein Pathway: This pathway is responsible for the analgesic effects. The Gα subunit inhibits adenylyl cyclase, reducing cAMP levels, while the Gβγ heterodimer blocks calcium channels and opens potassium channels, leading to neuronal hyperpolarization and reduced excitability.

-

β-arrestin Pathway: Recruitment of β-arrestin to the receptor is associated with receptor desensitization, internalization, and the manifestation of adverse effects such as respiratory depression and tolerance.

MOP Receptor Signaling Pathways

NOP Receptor Signaling

The NOP receptor also couples to G-proteins, primarily Gαi/o, leading to the inhibition of adenylyl cyclase and modulation of ion channels, similar to the MOP receptor. However, it can also couple to other G-protein subtypes and activate distinct downstream effectors like MAP kinases. Crucially, NOP receptor activation can modulate the signaling of other opioid receptors.

NOP Receptor Signaling Pathways

Integrated Signaling of AT-121

AT-121, as a bifunctional agonist, simultaneously activates both NOP and MOP receptors. This co-activation is thought to lead to a synergistic analgesic effect while the NOP-mediated signaling counteracts the MOP-mediated adverse effects. The exact mechanisms of this cross-talk are still under investigation but may involve receptor heterodimerization and modulation of downstream signaling cascades.

Integrated Signaling of AT-121

Key Preclinical Experimental Protocols

The preclinical evaluation of AT-121 in non-human primates was crucial in establishing its unique pharmacological profile. The following sections detail the methodologies of the key experiments.

Antinociception: Warm Water Tail-Withdrawal Assay

This assay measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus, providing an index of analgesia.

-

Subjects: Adult male and female rhesus monkeys.

-

Apparatus: A temperature-controlled water bath maintained at 50°C or 55°C.

-

Procedure:

-

The monkey is gently restrained, and the distal third of its tail is immersed in the warm water.

-

The latency to a vigorous tail flick, indicating withdrawal from the stimulus, is recorded.

-

A cut-off time (e.g., 20 seconds) is imposed to prevent tissue damage.

-

Baseline latencies are established before drug administration.

-

AT-121 or a control substance is administered (e.g., subcutaneously), and tail-withdrawal latencies are measured at predetermined time points post-administration.

-

-

Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each time point. Dose-response curves are generated to determine the ED50 value.

Warm Water Tail-Withdrawal Workflow

Abuse Potential: Intravenous Drug Self-Administration

This "gold standard" assay assesses the reinforcing effects of a drug, which is indicative of its abuse liability.

-

Subjects: Rhesus monkeys with a history of self-administering reinforcing drugs (e.g., cocaine).

-

Apparatus: An operant conditioning chamber equipped with two levers and an automated intravenous infusion system.

-

Procedure:

-

Monkeys are trained to press one "active" lever to receive an intravenous infusion of a drug and a second "inactive" lever that has no programmed consequences.

-

A fixed-ratio (FR) schedule of reinforcement is typically used, where a predetermined number of lever presses are required to receive a single infusion.

-

Daily sessions of a set duration are conducted.

-

Once stable self-administration of a known reinforcer (e.g., oxycodone) is established, AT-121 is substituted.

-

-

Data Analysis: The number of infusions per session is the primary dependent measure. A significantly higher number of infusions of the test drug compared to saline indicates reinforcing effects.

Intravenous Self-Administration Workflow

Respiratory Depression Assessment

This experiment evaluates the impact of the drug on respiratory function.

-

Subjects: Rhesus monkeys.

-

Apparatus: Whole-body plethysmography to measure respiratory parameters in conscious, unrestrained animals.

-

Procedure:

-

Monkeys are acclimated to the plethysmography chamber.

-

Baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute volume) are recorded.

-

AT-121 or a control opioid (e.g., morphine) is administered.

-

Respiratory parameters are continuously monitored for a set period.

-

-

Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between drug conditions. A significant decrease in minute volume is indicative of respiratory depression.

Respiratory Depression Assessment Workflow

Conclusion and Future Directions

AT-121 represents a significant advancement in the quest for safer, non-addictive analgesics. Its bifunctional mechanism of action, targeting both NOP and MOP receptors, has been shown in robust preclinical models to provide potent pain relief without the dangerous side effects of traditional opioids. The detailed experimental protocols and signaling pathway analyses presented in this guide provide a framework for understanding and evaluating this and other novel bifunctional compounds. Further research will be necessary to translate these promising preclinical findings into clinically effective therapies for pain management and potentially for the treatment of opioid use disorder. The continued exploration of the intricate cross-talk between the NOP and MOP receptor systems will undoubtedly pave the way for the next generation of safer pain medications.

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MOP and NOP receptor interaction: Studies with a dual expression system and bivalent peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to NOP Receptor Gαi/o Coupling and Adenylyl Cyclase Inhibition

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is the fourth member of the opioid receptor superfamily.[1] Despite its structural homology to classical opioid receptors (mu, delta, and kappa), the NOP receptor and its endogenous 17-amino acid peptide ligand, N/OFQ, constitute a distinct signaling system.[2][3] The NOP receptor does not bind traditional opioid ligands with high affinity, and likewise, N/OFQ has low affinity for classical opioid receptors.[4]

Functionally, the NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the pertussis toxin-sensitive Gαi/o family of heterotrimeric G proteins.[2] This coupling initiates a signaling cascade that is predominantly inhibitory. Agonist activation of the NOP receptor leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, modulation of ion channel activity, and activation of various kinase pathways.

The widespread distribution of the NOP receptor throughout the central and peripheral nervous systems makes it a critical regulator of numerous physiological processes, including pain, mood, reward, and memory. Consequently, it has emerged as a promising therapeutic target for developing novel, non-addictive analgesics, anxiolytics, and treatments for substance use disorders. This guide provides a detailed overview of the core mechanism of NOP receptor signaling—Gαi/o coupling and the subsequent inhibition of adenylyl cyclase—and presents the key experimental protocols used to quantify this activity.

The Core Signaling Pathway: NOP Receptor and Gαi/o Protein Coupling

The canonical signaling pathway for the NOP receptor begins with the binding of an agonist, such as the endogenous peptide N/OFQ or a synthetic ligand. This binding event induces a conformational change in the receptor, which promotes its interaction with an intracellular heterotrimeric G protein of the Gαi/o family.

This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The binding of GTP activates the G protein, causing the Gαi/o-GTP subunit to dissociate from the Gβγ dimer. Both the Gαi/o-GTP subunit and the Gβγ dimer are then free to interact with and modulate the activity of various downstream effector proteins. The primary effector for the Gαi/o subunit is adenylyl cyclase.

Downstream Effector: Inhibition of Adenylyl Cyclase

Upon its dissociation, the activated Gαi/o-GTP subunit directly interacts with adenylyl cyclase, an enzyme embedded in the plasma membrane. This interaction inhibits the catalytic activity of adenylyl cyclase, leading to a significant reduction in the rate of conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP concentration affects the activity of downstream proteins, most notably Protein Kinase A (PKA), thereby altering cellular function, including gene transcription and neuronal excitability. This inhibition of cAMP production is a hallmark of NOP receptor activation and serves as a primary endpoint for functional assays.

Quantitative Pharmacology of NOP Receptor Ligands

The interaction of ligands with the NOP receptor and their ability to trigger Gαi/o signaling can be quantified using various in vitro functional assays. The most common parameters measured are potency (EC₅₀), the concentration of a ligand that produces 50% of its maximal effect, and efficacy (Eₘₐₓ), the maximum response a ligand can produce relative to a full agonist. The tables below summarize data for the endogenous ligand N/OFQ and several synthetic agonists in [³⁵S]GTPγS binding and cAMP inhibition assays, which directly measure G protein activation and downstream adenylyl cyclase inhibition, respectively.

Table 1: Ligand Potency and Efficacy in [³⁵S]GTPγS Binding Assay Efficacy (Eₘₐₓ) is expressed as a percentage of the maximal stimulation induced by the full agonist N/OFQ.

| Ligand | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) | Classification | Reference |

| N/OFQ | 1.8 | 100 | Full Agonist | |

| AT-312 | 1.5 | ~100 | Full Agonist | |

| AT-390 | 2.1 | ~100 | Full Agonist | |

| AT-403 | 0.9 | ~100 | Full Agonist | |

| AT-200 | 2.8 | < 50 | Partial Agonist | |

| AT-004 | 2.9 | < 50 | Partial Agonist | |

| AT-090 | 12.0 | < 50 | Partial Agonist |

Table 2: Ligand Potency and Efficacy in cAMP Inhibition Assay Efficacy (Eₘₐₓ) is expressed as a percentage of the maximal inhibition induced by the full agonist N/OFQ.

| Ligand | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) | Classification | Reference |

| N/OFQ | 0.2 | 100 | Full Agonist | |

| AT-312 | 0.5 | ~100 | Full Agonist | |

| AT-390 | 0.3 | ~100 | Full Agonist | |

| AT-403 | 0.2 | ~100 | Full Agonist | |

| AT-200 | 1.2 | ~100 | Full Agonist | |

| AT-004 | 1.1 | ~100 | Full Agonist | |

| AT-090 | 0.5 | ~100 | Full Agonist |

Note: It is common for ligands classified as partial agonists in proximal assays like GTPγS binding to appear as full agonists in more downstream assays like cAMP inhibition due to signal amplification within the cellular cascade.

Key Experimental Methodologies

[³⁵S]GTPγS Binding Assay

This assay provides a direct measure of G protein activation subsequent to receptor stimulation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. In the basal state, GDP is bound to the Gα subunit. Agonist binding to the NOP receptor promotes the release of GDP and the binding of [³⁵S]GTPγS. The amount of incorporated radioactivity is proportional to the extent of G protein activation.

Principle: An agonist-activated NOP receptor acts as a guanine nucleotide exchange factor (GEF), facilitating the replacement of GDP with [³⁵S]GTPγS on the Gαi/o subunit. The stable incorporation of the radiolabel allows for quantification of receptor-mediated G protein activation.

Materials:

-

Cell membranes prepared from cells heterologously expressing the human NOP receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: Typically 20-50 mM HEPES or Tris-HCl, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.

-

[³⁵S]GTPγS (radiolabeled ligand, ~50 pM final concentration).

-

Guanosine diphosphate (GDP, ~10 µM final concentration) to maintain low basal binding.

-

Test compounds (NOP receptor agonists/antagonists).

-

Unlabeled GTPγS (for determining non-specific binding).

-

96-well filter plates and a cell harvester.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of test compounds.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP, and the test compound or vehicle control.

-

Membrane Addition: Add the diluted cell membrane preparation to each well (typically 5-20 µg of protein per well).

-

Incubation: Incubate the plate for 60 minutes at 25-30°C to allow for ligand binding and nucleotide exchange.

-

Reaction Initiation: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

-

Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the log concentration of the agonist to generate concentration-response curves and determine EC₅₀ and Eₘₐₓ values.

cAMP Inhibition Assay

This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase. Because NOP receptor activation suppresses cAMP levels, the assay is typically performed in cells that have been stimulated to produce a detectable baseline level of cAMP. This stimulation is usually achieved using forskolin, a direct activator of adenylyl cyclase. The ability of a NOP agonist to reduce this forskolin-stimulated cAMP level is then quantified.

Principle: In cells expressing the NOP receptor, forskolin is used to elevate intracellular cAMP. A NOP agonist will activate the Gαi/o pathway, inhibiting adenylyl cyclase and causing a measurable decrease in the forskolin-stimulated cAMP concentration. The magnitude of this decrease is proportional to the agonist's efficacy and potency.

Materials:

-

Whole cells expressing the NOP receptor (e.g., CHO-hNOP cells).

-

Cell culture medium and 96- or 384-well plates.

-

Assay Buffer or medium, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Forskolin (to stimulate adenylyl cyclase, ~10 µM final concentration).

-

Test compounds (NOP receptor agonists/antagonists).

-

A cAMP detection kit (e.g., HTRF, ELISA, or BRET-based biosensors).

Procedure:

-

Cell Seeding: Seed cells into a multi-well plate and allow them to adhere overnight.

-

Preparation: Prepare serial dilutions of test compounds.

-

Cell Treatment: Aspirate the culture medium. Add assay buffer/medium, often containing a PDE inhibitor, and incubate briefly.

-

Compound Addition: Add the diluted test compounds or vehicle control to the appropriate wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production.

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

-

Data Analysis: Normalize the data, with 100% inhibition being the level of the basal (unstimulated) control and 0% inhibition being the level of the forskolin-only control. Plot the percentage of inhibition against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.

References

- 1. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nociceptin/orphanin FQ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of NOP Agonists in Modulating Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a significant target for therapeutic development, particularly in the fields of pain, addiction, and mood disorders. Its activation by agonists triggers a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release. A primary mechanism through which NOP receptor activation exerts its physiological effects is the modulation of various ion channels. This technical guide provides a comprehensive overview of the current understanding of how NOP agonists influence the function of key ion channels, including potassium, calcium, sodium, and transient receptor potential (TRP) channels. We present quantitative data on these interactions, detail the underlying signaling pathways, and provide established experimental protocols for studying these phenomena.

Introduction to the NOP Receptor and its Agonists

The NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a G protein-coupled receptor (GPCR) with high structural homology to classical opioid receptors (mu, delta, and kappa).[1] However, it does not bind endogenous opioid peptides with high affinity and is instead activated by its endogenous ligand, the 17-amino acid peptide nociceptin/orphanin FQ (N/OFQ).[1]

Upon agonist binding, the NOP receptor primarily couples to inhibitory G proteins of the Gi/o family.[2] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels, which is the central focus of this guide.[3][4] A diverse range of synthetic agonists targeting the NOP receptor have been developed, exhibiting varying degrees of potency and efficacy, which are crucial for dissecting their therapeutic potential.

Modulation of Potassium Channels

NOP receptor activation has profound effects on several types of potassium channels, generally leading to an increase in potassium conductance and subsequent neuronal hyperpolarization. This inhibitory effect is a key mechanism underlying the actions of NOP agonists.

G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels

The most well-characterized effect of NOP agonists on potassium channels is the activation of GIRK channels (also known as Kir3 channels). This activation is mediated by the Gβγ subunits released upon Gi/o protein activation. The direct interaction of Gβγ with the GIRK channel increases its open probability, leading to an outward potassium current and hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold for action potential firing, thus reducing neuronal excitability.

Quantitative Data: NOP Agonist-Mediated Activation of GIRK Channels

| Agonist | Cell Type | EC50 | Efficacy (vs. N/OFQ) | Reference |

| Nociceptin/Orphanin FQ (N/OFQ) | AtT-20 cells | 1.2 nM | 100% | |

| AT-312 | AtT-20 cells | - | Full agonist | |

| AT-200 | AtT-20 cells | - | Full agonist | |

| AT-004 | AtT-20 cells | - | Full agonist | |

| MCOPPB | AtT-20 cells | 0.06 ± 0.02 nM | - | |

| Cebranopadol | AtT-20 cells | - | Partial agonist | |

| Buprenorphine | AtT-20 cells | - | Partial agonist |

Other Potassium Channels

NOP agonists have also been shown to modulate other types of potassium channels, contributing to their overall inhibitory effect on neuronal activity. These include:

-

ATP-sensitive potassium (KATP) channels: In certain tissues, NOP agonists can activate KATP channels, contributing to hyperpolarization.

-

Calcium-activated potassium (Kca) channels: Activation of Kca channels by NOP agonists has also been reported, providing another mechanism for reducing neuronal excitability.

-

Voltage-gated potassium (Kv) channels: NOP receptor activation can inhibit certain types of voltage-gated potassium channels, such as the A-type and delayed rectifier K+ channels, which can influence the shape and duration of the action potential.

Modulation of Calcium Channels

Inhibition of voltage-gated calcium channels (VGCCs) is another critical mechanism by which NOP agonists reduce neurotransmitter release and neuronal excitability. This effect is primarily mediated by the Gβγ subunits of the activated Gi/o protein.

N-type (Cav2.2) Calcium Channels

The most prominently affected VGCC subtype is the N-type calcium channel. NOP receptor activation leads to a voltage-dependent inhibition of N-type calcium currents. The Gβγ subunits are thought to directly bind to the channel, stabilizing its closed state and making it less likely to open upon depolarization. This reduction in calcium influx at the presynaptic terminal directly inhibits the release of neurotransmitters.

Quantitative Data: NOP Agonist-Mediated Inhibition of N-type Calcium Channels

| Agonist | Neuron Type | IC50 | Reference |

| Nociceptin/Orphanin FQ (N/OFQ) | Vestibular afferent neurons | 26 nM |

Other Calcium Channels

NOP agonists have also been reported to inhibit other types of VGCCs, including:

-

P/Q-type (Cav2.1) calcium channels

-

L-type (Cav1.x) calcium channels

The inhibition of these channels further contributes to the overall reduction in calcium influx and neuronal activity.

Modulation of Sodium Channels

The modulation of voltage-gated sodium channels (Nav channels) by NOP agonists is less extensively characterized compared to their effects on potassium and calcium channels. However, existing evidence suggests an inhibitory role. Activation of NOP receptors has been shown to result in the inhibition of various ion channels, including sodium channels, leading to cellular hyperpolarization and a decrease in neuronal excitability. This effect contributes to the antinociceptive properties of NOP agonists. The specific subtypes of sodium channels affected and the precise molecular mechanisms of this inhibition are areas of ongoing research. Further investigation is needed to provide detailed quantitative data on the interaction between NOP agonists and specific Nav channels like Nav1.7 and Nav1.8, which are critical for pain signaling.

Modulation of Transient Receptor Potential (TRP) Channels

The interaction between NOP receptor agonists and Transient Receptor Potential (TRP) channels is an emerging area of research. TRP channels are a diverse family of ion channels involved in the sensation of temperature, pain, and other stimuli. While direct modulation of TRP channels by NOP agonists is not yet firmly established, there is evidence of crosstalk between the signaling pathways of NOP receptors and certain TRP channels, such as TRPV1. For instance, both MOR (mu-opioid receptor) and TRPV1 are co-localized in dorsal root ganglion neurons, and MOR ligands can regulate TRPV1 activity. Given the close relationship between NOP and other opioid receptors, it is plausible that similar indirect regulatory mechanisms exist. Further research, including co-expression studies and functional assays, is required to elucidate the nature and significance of any NOP-TRP channel interactions.

Signaling Pathways

The modulation of ion channels by NOP agonists is orchestrated by a complex network of intracellular signaling pathways. The canonical pathway involves the activation of Gi/o proteins, leading to downstream effects mediated by both the Gα and Gβγ subunits.

Caption: Canonical NOP receptor signaling pathway.

In addition to the canonical Gi/o pathway, NOP receptor activation can also lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which can have longer-term effects on gene expression and cellular function.

Experimental Protocols

Studying the modulation of ion channels by NOP agonists requires specialized experimental techniques. The following are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the activity of ion channels in a cell.

Objective: To record macroscopic currents through specific ion channels and assess the effect of NOP agonists.

Methodology:

-

Cell Preparation: Culture cells endogenously expressing or transfected with the NOP receptor and the ion channel of interest. Prepare acute brain slices containing neurons that express these proteins.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ. Fill the pipette with an internal solution appropriate for the ion channel being studied (e.g., a potassium-based solution for potassium channels).

-

Seal Formation: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, gaining electrical access to the entire cell.

-

Voltage Clamp: Clamp the membrane potential at a holding potential where the channel of interest is predominantly in a closed state.

-

Data Acquisition: Apply a series of voltage steps to activate the ion channels and record the resulting ionic currents.

-

Agonist Application: Perfuse the cell with a solution containing the NOP agonist at a known concentration.

-

Post-Agonist Recording: Repeat the voltage-step protocol to record currents in the presence of the agonist.

-

Data Analysis: Compare the current amplitudes, kinetics, and voltage-dependence before and after agonist application to quantify the modulatory effect.

Caption: Workflow for whole-cell patch-clamp experiments.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR agonist.

Objective: To determine the potency and efficacy of NOP agonists in activating Gi/o proteins.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the NOP receptor.

-

Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

-

Incubation: Incubate the cell membranes with various concentrations of the NOP agonist in the assay buffer.

-

Reaction Initiation: Add [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to initiate the binding reaction.

-

Incubation: Incubate the mixture at 30°C to allow for [³⁵S]GTPγS to bind to the activated Gα subunits.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC50 and Emax values.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Fluorescence-Based Membrane Potential Assays

These assays provide a high-throughput method to screen for compounds that modulate ion channel activity.

Objective: To measure changes in membrane potential in response to NOP agonist-induced ion channel modulation.

Methodology:

-

Cell Plating: Plate cells expressing the NOP receptor and the ion channel of interest in a multi-well plate.

-

Dye Loading: Load the cells with a voltage-sensitive fluorescent dye.

-

Compound Addition: Add the NOP agonist at various concentrations to the wells.

-

Fluorescence Reading: Use a fluorescence plate reader to measure the change in fluorescence intensity over time. An increase or decrease in fluorescence indicates a change in membrane potential.

-

Data Analysis: Analyze the fluorescence data to determine the concentration-response relationship of the NOP agonist.

Conclusion

NOP receptor agonists exert a powerful modulatory influence on a variety of ion channels, primarily leading to a reduction in neuronal excitability and neurotransmitter release. Their well-defined effects on GIRK and N-type calcium channels are central to their therapeutic potential. The modulation of sodium and TRP channels by NOP agonists represents a promising but less explored frontier that warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the intricate interplay between NOP receptors and ion channels, paving the way for the development of novel and effective therapeutics.

References

- 1. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensory TRP Channels: The Key Transducers of Nociception and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of μ-opioid receptor (MOR)-TRPV1 crosstalk in TRPV1 activation involves morphine anti-nociception, tolerance and dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to NOP Agonist-Induced β-Arrestin Recruitment and Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental methodologies related to Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist-induced β-arrestin recruitment. Understanding this critical aspect of NOP receptor pharmacology is paramount for the development of functionally selective ligands with improved therapeutic profiles.

Introduction: The NOP Receptor and Biased Agonism

The Nociceptin Opioid Peptide (NOP) receptor, a member of the opioid subfamily of G protein-coupled receptors (GPCRs), is a key player in a multitude of physiological processes, including pain transmission, mood, memory, and reward.[1][2] Its endogenous ligand is the 17-amino acid neuropeptide, Nociceptin/Orphanin FQ (N/OFQ).[1] Upon activation, the NOP receptor primarily couples to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2]

Beyond this canonical G protein-mediated signaling, NOP receptors also engage β-arrestin-dependent pathways.[3] This dual signaling capacity has given rise to the concept of "biased agonism" or "functional selectivity," where specific agonists can preferentially activate either the G protein-dependent or the β-arrestin-dependent pathway. This is therapeutically significant because β-arrestin recruitment is often associated with receptor desensitization, internalization, and the activation of distinct signaling cascades that can contribute to adverse effects, such as tolerance development. In contrast, G protein-biased NOP agonists may offer sustained therapeutic benefits with a reduced side-effect profile. Therefore, a detailed understanding of the mechanisms governing β-arrestin recruitment is crucial for designing next-generation NOP-targeted therapeutics.

The Molecular Pathway of β-Arrestin Recruitment

The recruitment of β-arrestin to the NOP receptor is a sequential, multi-step process initiated by agonist binding. This cascade is critical for terminating G protein signaling and initiating arrestin-dependent events.

-

Agonist Binding: An agonist binds to the NOP receptor, inducing a conformational change.

-

G Protein Coupling and GRK Recruitment: The activated receptor couples to a G protein. The dissociation of the Gβγ subunit from the Gα subunit facilitates the recruitment of G protein-coupled receptor kinases (GRKs) to the plasma membrane and the receptor. For the NOP receptor, GRK2 and GRK3 have been identified as key players in this process.

-

Receptor Phosphorylation: GRKs phosphorylate specific serine and threonine residues on the intracellular loops and C-terminal tail of the NOP receptor. Key phosphorylation sites include Ser346, Ser351, and Thr362/Ser363 in the C-terminus.

-

β-Arrestin Binding: The phosphorylated receptor now serves as a high-affinity binding site for β-arrestin (β-arrestin 1 or β-arrestin 2). The binding of β-arrestin sterically hinders further G protein coupling, effectively desensitizing the receptor.

-

Internalization: The NOP receptor-β-arrestin complex is then targeted for internalization via clathrin-coated pits, a process that removes the receptor from the cell surface.

β-Arrestin-Mediated Downstream Signaling

The formation of the NOP receptor-β-arrestin complex is not merely an endpoint for G protein signaling but the start of a distinct wave of cellular events. β-arrestin acts as a scaffold protein, recruiting various signaling molecules to the receptor complex.

-

Receptor Internalization: A primary function of the β-arrestin complex is to mediate the endocytosis of the NOP receptor, typically through a clathrin-dependent pathway. This process is crucial for receptor resensitization and downregulation.

-

MAPK Activation: While NOP receptors are generally considered to be weaker activators of mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK) compared to the mu-opioid receptor (MOR), β-arrestin can serve as a scaffold to initiate this signaling. This signaling is implicated in diverse cellular processes, including gene expression and cell proliferation.

-

Other Signaling Pathways: The NOP-β-arrestin complex can potentially interact with a host of other signaling proteins, including kinases and phosphatases, though this remains an area of active investigation.

Quantitative Analysis of NOP Agonists

The ability of different NOP agonists to promote β-arrestin recruitment varies significantly, forming the basis of their functional selectivity. The table below summarizes the potency (pEC50) and efficacy (Emax) for β-arrestin 2 recruitment for a selection of NOP receptor agonists. This data allows for direct comparison and aids in the classification of ligands as full agonists, partial agonists, or G protein-biased agonists.

| Ligand | Type | β-Arrestin 2 Recruitment (pEC50) | β-Arrestin 2 Recruitment (Emax %) | Reference(s) |

| N/OFQ | Endogenous Peptide | 8.26 | 100 | |

| N/OFQ(1-13)-NH2 | Peptide Fragment | 8.26 | 100 | |

| Ro 64-6198 | Small Molecule | 6.04 | 100 | |

| SCH 221510 | Small Molecule | Not reported | Full Agonist | |

| [Ala²]N/OFQ(1-13)-NH₂ | Peptide Analogue | Low Potency | Partial Agonist | |

| AT-090 | Small Molecule | Reported as arrestin-biased | Significant efficacy | |

| AT-004 | Small Molecule | Nearly Inactive | ~0 | |

| Buprenorphine | Small Molecule | Nearly Inactive | ~0 |

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist, expressed as a percentage relative to the endogenous ligand N/OFQ.

The data clearly illustrates the concept of biased agonism. For instance, while N/OFQ and Ro 64-6198 are full agonists for β-arrestin recruitment, compounds like AT-004 and Buprenorphine show very little to no activity in this pathway, despite acting as partial agonists at the G protein level. This highlights their G protein bias. Such quantitative comparisons are essential for selecting tool compounds and guiding medicinal chemistry efforts.

Experimental Protocols for Measuring β-Arrestin Recruitment

Several robust cell-based assays are available to quantify agonist-induced β-arrestin recruitment. Below are detailed protocols for two of the most widely used methods.

Bioluminescence Resonance Energy Transfer (BRET) Assay

Principle: BRET measures the proximity between two proteins by detecting the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. In this context, the NOP receptor is fused to a donor (e.g., Renilla luciferase, RLuc) and β-arrestin is fused to an acceptor (e.g., Green Fluorescent Protein, GFP, or Venus). Upon agonist-induced interaction, the proteins are brought into close proximity (<10 nm), allowing energy transfer and the emission of light at the acceptor's wavelength.

Detailed Methodology:

-

Construct Generation: Clone the human NOP receptor into a vector containing a C-terminal RLuc tag (e.g., NOP-RLuc). Clone human β-arrestin 2 into a vector containing an N-terminal Venus tag (e.g., Venus-βarr2).

-

Cell Culture and Transfection:

-

Culture HEK-293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells into 96-well white, clear-bottom plates at a density of 40,000-50,000 cells per well.

-

After 24 hours, co-transfect the cells with the NOP-RLuc and Venus-βarr2 plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

-

-

Assay Procedure:

-

48 hours post-transfection, wash the cells once with a buffered salt solution (e.g., HBSS).

-

Add 80 µL of HBSS containing the luciferase substrate (e.g., Coelenterazine h, 5 µM final concentration) to each well.

-

Incubate for 5 minutes at 37°C to allow substrate equilibration.

-

Measure baseline luminescence at two wavelengths simultaneously using a plate reader equipped with two filters: one for the donor emission (e.g., 460 nm) and one for the acceptor emission (e.g., 528 nm).

-

Add 20 µL of the NOP agonist at various concentrations (10X stock) to the appropriate wells.

-

Immediately begin kinetic readings of both wavelengths every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the BRET ratio for each well at each time point: (Acceptor Emission) / (Donor Emission).

-

Subtract the baseline BRET ratio (from vehicle-treated wells) from the agonist-induced BRET ratio to get the net BRET signal.

-

Plot the net BRET signal against the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine pEC50 and Emax values.

-

PathHunter® Assay (Enzyme Fragment Complementation)

Principle: This proprietary technology (DiscoverX) is based on enzyme fragment complementation (EFC). The NOP receptor is tagged with a small enzyme fragment (ProLink™, PK), and β-arrestin is tagged with the larger, inactive enzyme acceptor (EA) fragment of β-galactosidase. Agonist-induced recruitment of β-arrestin-EA to the NOP-PK forces the complementation of the two fragments, forming an active β-galactosidase enzyme. This functional enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the level of protein-protein interaction.

Detailed Methodology:

-

Cell Line: Use a commercially available PathHunter® cell line stably co-expressing the NOP-PK receptor and β-arrestin-EA. No transient transfection is required.

-

Cell Plating:

-

Grow cells in the recommended medium until they are ready for plating.

-

Dispense 10,000-20,000 cells per well into a 384-well white, solid-bottom assay plate in the recommended plating medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Addition:

-